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molecular formula C8H7BrN2O B1444732 4-Bromo-3-methoxy-1H-indazole CAS No. 938061-94-0

4-Bromo-3-methoxy-1H-indazole

Cat. No. B1444732
M. Wt: 227.06 g/mol
InChI Key: DIGXMSCAORNNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446118B2

Procedure details

5-Bromo-3-methoxy-1H-indazole CCX was prepared from 5-Bromo-3-methoxy-indazole-1-carboxylic acid ethyl ester using the procedure described for preparation of 4-Bromo-3-methoxy-1H-indazole CLXXXVI (Example 37).
Name
5-Bromo-3-methoxy-indazole-1-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[C:14]2[C:9](=[CH:10][C:11]([Br:15])=[CH:12][CH:13]=2)[C:8]([O:16][CH3:17])=[N:7]1)=O)C.BrC1C=CC=C2C=1C(OC)=NN2>>[Br:15][C:11]1[CH:10]=[C:9]2[C:14](=[CH:13][CH:12]=1)[NH:6][N:7]=[C:8]2[O:16][CH3:17]

Inputs

Step One
Name
5-Bromo-3-methoxy-indazole-1-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)N1N=C(C2=CC(=CC=C12)Br)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C(=NNC2=CC=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NNC2=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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